[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate
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Overview
Description
[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring substituted with a carboxylate group and a chlorinated position, as well as a phenyl ring with a propanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridine Ring: The initial step involves the synthesis of the 6-chloropyridine-3-carboxylate core. This can be achieved through a chlorination reaction of pyridine-3-carboxylate using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Introduction of the Phenyl Group: The next step involves the coupling of the phenyl ring to the pyridine core. This can be done using a Suzuki coupling reaction, where a boronic acid derivative of the phenyl ring reacts with the chloropyridine in the presence of a palladium catalyst.
Addition of the Propanoylamino Group: The final step is the introduction of the propanoylamino group. This can be achieved through an amide formation reaction, where the phenyl ring is reacted with propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the propanoylamino group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the carboxylate or the amide bond. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chlorinated position on the pyridine ring is reactive towards nucleophilic substitution reactions. Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate serves as a building block for the synthesis of more complex molecules
Biology
The compound’s structure suggests potential biological activity, particularly as an inhibitor of enzymes or receptors due to its ability to interact with biological macromolecules. Research is ongoing to explore its efficacy in inhibiting specific enzymes involved in disease pathways.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to modulate biological targets makes them candidates for drug development, particularly in the treatment of cancer or infectious diseases.
Industry
In the material science industry, the compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[2-Oxo-2-[4-(acetylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate: Similar structure but with an acetyl group instead of a propanoyl group.
[2-Oxo-2-[4-(butanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate: Similar structure but with a butanoyl group instead of a propanoyl group.
Uniqueness
The uniqueness of [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate lies in its specific functional groups, which confer distinct reactivity and biological activity. The propanoylamino group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds with different acyl groups.
Properties
IUPAC Name |
[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-2-16(22)20-13-6-3-11(4-7-13)14(21)10-24-17(23)12-5-8-15(18)19-9-12/h3-9H,2,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOPELCPASXRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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